Methyl 4-aminobutanoate hydrochloride
Description
Role as a Building Block in Complex Organic Synthesis
The utility of methyl 4-aminobutanoate hydrochloride in organic synthesis is marked by its bifunctional nature, possessing both an amine and a methyl ester group. This allows for a wide range of chemical transformations, making it a valuable precursor in the construction of diverse molecular frameworks.
While direct examples of the incorporation of the complete this compound molecule into natural product synthesis are not extensively documented in readily available literature, its structural motif is fundamental to many biologically active natural products. The gamma-amino acid substructure is a key component of numerous peptides and alkaloids. Synthetic chemists often utilize commercially available derivatives of GABA, such as its methyl ester hydrochloride salt, as a starting point to construct more complex natural product analogues. The ester functionality provides a convenient handle for chain elongation or modification, while the amine group can be protected and later deprotected for peptide bond formation or other nucleophilic additions.
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The development of libraries based on these scaffolds is a key strategy in drug discovery. nih.gov this compound, with its linear C4 chain and terminal functional groups, can be a key component in the synthesis of various privileged scaffolds. For instance, it can be incorporated into the synthesis of benzodiazepines and other heterocyclic systems that are known to possess a broad range of biological activities. The ability to modify both the amine and ester ends of the molecule allows for the generation of a diverse array of derivatives for screening and optimization.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds for drug development. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. This compound, as a small molecule with desirable physicochemical properties, is an ideal candidate for inclusion in fragment libraries. Its simple structure and functional group handles allow for straightforward elaboration of initial fragment hits into more potent and selective drug candidates. The gamma-amino acid core is a common motif in many known drugs, making this fragment particularly valuable.
Biomedical and Neuropharmacological Research Applications
The significance of this compound extends into the realms of biomedical and neuropharmacological research, primarily due to its relationship with the neurotransmitter GABA.
The compound's structural similarity to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, makes it a valuable tool for studying neurotransmitter pathways. nih.gov
Research has shown that this compound can cross the blood-brain barrier. nih.govsigmaaldrich.com Once in the brain, it is hydrolyzed to GABA, effectively increasing the concentration of this inhibitory neurotransmitter. nih.govsigmaaldrich.com This property allows researchers to investigate the downstream effects of enhanced GABAergic signaling. Studies have explored its potential to modulate neuronal excitability and its effects on conditions associated with an imbalance in the excitatory/inhibitory neurotransmitter systems. nih.gov For example, investigations have been conducted on its ability to counteract convulsions induced by certain chemicals. nih.govsigmaaldrich.com Furthermore, it has been shown to act as an inhibitor of GABA binding to synaptic plasma membranes and to affect the uptake and release of GABA in synaptosomes. nih.govsigmaaldrich.com These findings highlight its role as a modulator of the GABA system, providing a chemical tool to probe the complexities of GABAergic neurotransmission.
Table 1: Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Gamma-Aminobutyric Acid (GABA) |
| Benzodiazepines |
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | medchemexpress.com |
| Molecular Weight | 153.61 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 13031-60-2 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to almost white powder or crystals | tcichemicals.com |
| Melting Point | 120-125 °C | sigmaaldrich.com |
| Synonyms | 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPRLVPWACBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926678 | |
| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-60-2 | |
| Record name | Methyl 4-aminobutyrate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-4-oxobutan-1-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of Methyl 4 Aminobutanoate Hydrochloride
Esterification Approaches for Primary Synthesis
The synthesis of methyl 4-aminobutanoate hydrochloride is most commonly achieved through the esterification of 4-aminobutanoic acid with methanol (B129727). Several methods, differing primarily in the choice of catalyst and reaction conditions, have been developed to facilitate this transformation.
Direct Acid-Catalyzed Esterification of 4-Aminobutanoic Acid with Methanol
The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a primary route for synthesizing this compound. masterorganicchemistry.comlibretexts.org
The efficiency of the direct acid-catalyzed esterification is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield of the desired ester include temperature, the ratio of reactants, and the concentration of the acid catalyst. numberanalytics.com
Temperature: Elevated temperatures generally increase the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions or degradation of the product. For the esterification of amino acids with methanol, reactions are often carried out at reflux temperature. prepchem.com In one documented procedure, the reaction mixture was heated to a gentle reflux. prepchem.com
Solvent/Reactant Ratio: In Fischer esterification, using a large excess of the alcohol (in this case, methanol) serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. masterorganicchemistry.comlibretexts.org This is a common strategy to achieve high conversion rates. masterorganicchemistry.com Studies have shown that increasing the molar ratio of methanol to the carboxylic acid significantly improves the yield. lidsen.com
Catalyst Load: The concentration of the acid catalyst plays a crucial role in the reaction rate. numberanalytics.com A higher catalyst concentration typically leads to a faster reaction. However, an optimal loading must be determined to avoid potential side reactions or harsh conditions that might degrade the reactants or products.
The table below summarizes the impact of these parameters on the esterification reaction.
| Parameter | Effect on Reaction | Typical Conditions for Amino Acid Esterification |
| Temperature | Increased temperature generally increases the reaction rate. | Reflux temperature of methanol. prepchem.com |
| Reactant Ratio | An excess of alcohol shifts the equilibrium towards the ester product. | Large excess of methanol. masterorganicchemistry.com |
| Catalyst Load | Higher catalyst concentration increases the reaction rate. | Sufficient to catalyze the reaction efficiently without causing degradation. |
Anhydrous hydrogen chloride (HCl) is a particularly effective catalyst for the esterification of amino acids like 4-aminobutanoic acid. stackexchange.com Its role extends beyond that of a simple acid catalyst. The amino group (-NH2) of the amino acid is basic and would be protonated by the acid. This protonation serves a dual purpose:
Protection of the Amino Group: The protonated amino group (now -NH3+) is no longer nucleophilic and is thus protected from participating in side reactions.
Increased Solubility: The resulting amino acid hydrochloride salt often has improved solubility in the alcohol reactant.
The use of anhydrous HCl, often introduced as a gas bubbled through the alcohol, is a common and convenient method for this type of esterification. prepchem.comstackexchange.com This method avoids the introduction of water, which would unfavorably shift the reaction equilibrium back towards the starting materials. electronicsandbooks.com
While hydrogen chloride is widely used, other strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can also catalyze the esterification of amino acids. nih.govnih.gov
Sulfuric Acid (H₂SO₄): Sulfuric acid is a strong acid and an effective catalyst for esterification. nih.govpsu.edu In some studies on amino acid esterification, sulfuric acid has been shown to be more effective than hydrochloric acid under specific conditions, such as in thin-film reactions. nih.govacs.org It is also a dehydrating agent, which can help to drive the reaction forward.
p-Toluenesulfonic Acid (p-TsOH): This is a solid organic acid that is often easier to handle than gaseous HCl or corrosive sulfuric acid. It is an effective catalyst for esterification reactions. nih.gov
The choice of catalyst can depend on several factors, including the specific amino acid, desired reaction conditions, and ease of handling. Comparative studies have shown that the nature of the mineral acid can significantly influence the reaction's success. nih.govacs.org For instance, in one study, no esterification products were observed with HCl or nitric acid (HNO₃) under the same conditions where sulfuric acid was effective. nih.govacs.org
The following table provides a comparison of these common acid catalysts.
| Catalyst | Form | Advantages | Disadvantages |
| Hydrogen Chloride (HCl) | Gas | Highly effective, protects the amino group. | Can be difficult to handle. google.com |
| Sulfuric Acid (H₂SO₄) | Liquid | Strong acid, also a dehydrating agent. | Can cause charring and side reactions. rug.nl |
| p-Toluenesulfonic Acid (p-TsOH) | Solid | Easy to handle, effective catalyst. | May be less reactive than mineral acids. |
Thionyl Chloride-Mediated Esterification Protocols
An alternative and often faster method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂). google.com In this procedure, thionyl chloride reacts with the alcohol (methanol) in situ to generate anhydrous HCl. This method is advantageous as it avoids the direct handling of gaseous HCl. stackexchange.com
The reaction of thionyl chloride with methanol is as follows: SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
Trimethylchlorosilane-Promoted Esterification Techniques
A more recent and convenient method for the synthesis of amino acid methyl esters utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This system has been shown to be an efficient reagent for the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic ones, providing good to excellent yields under mild, room temperature conditions. nih.gov
The reaction with TMSCl offers several advantages over traditional methods, including:
Mild Reaction Conditions: The reaction is typically carried out at room temperature. nih.gov
Simple Workup: The workup procedure is generally straightforward. nih.gov
Good to Excellent Yields: High yields of the desired ester hydrochloride are often obtained. nih.gov
The mechanism is believed to involve the in situ generation of HCl from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method avoids the use of harsh reagents and tedious procedures. nih.gov
Advanced Esterification Methodologies and Reagent Systems
The synthesis of this compound, a methyl ester of γ-aminobutyric acid (GABA), is most commonly achieved through Fischer esterification. masterorganicchemistry.comyoutube.com This classic method involves reacting 4-aminobutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comprepchem.com The reaction equilibrium is typically driven towards the product by using a large excess of methanol, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com
More advanced and operationally convenient reagent systems have been developed to circumvent the need for gaseous HCl or corrosive concentrated acids. One effective method employs thionyl chloride (SOCl₂) in methanol. nih.govgoogle.com The in-situ generation of HCl from the reaction between thionyl chloride and methanol provides the necessary acidic catalyst for esterification. This approach is often preferred for its efficiency, although it requires careful temperature control to manage the initial exothermic reaction. nih.govgoogle.com
Another modern approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) in methanol. nih.gov This system offers mild reaction conditions, often proceeding at room temperature, and provides good to excellent yields of the desired amino acid methyl ester hydrochloride. The TMSCl reacts with methanol to generate HCl in situ, while also facilitating the reaction. This method is noted for its operational simplicity and compatibility with a wide range of amino acid substrates. nih.gov
| Reagent System | Typical Conditions | Advantages |
| Methanol / HCl (gas) | Reflux | High yield, traditional method. prepchem.com |
| Methanol / Thionyl Chloride | 0°C to reflux | In-situ acid generation, high efficiency. nih.govgoogle.com |
| Methanol / Trimethylchlorosilane | Room Temperature | Mild conditions, operational simplicity, good yields. nih.gov |
Derivatization and Functionalization Reactions of this compound
As a bifunctional molecule, this compound serves as a versatile building block in organic synthesis. solubilityofthings.com Its primary amine and methyl ester moieties can be selectively targeted to create a diverse array of more complex molecules. For reactions involving the amine, it is typically necessary to first neutralize the hydrochloride salt with a base to liberate the free amine.
The primary amine of methyl 4-aminobutanoate can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, and can even proceed to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. masterorganicchemistry.com
N-acylation, the formation of an amide, is a more common and controlled transformation. This is readily achieved by reacting the free amine with acylating agents like acid chlorides or acid anhydrides under basic conditions. masterorganicchemistry.com This reaction is a fundamental step in peptide synthesis and the creation of various amide-containing structures. researchgate.net
The amine group of methyl 4-aminobutanoate is frequently used as a nucleophile in amide bond formation with carboxylic acids. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. masterorganicchemistry.com Therefore, the carboxylic acid is typically "activated" first. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts (e.g., HOBt-based reagents) are used to facilitate this transformation under mild conditions. masterorganicchemistry.comresearchgate.net These methods are central to medicinal chemistry and peptide synthesis. sigmaaldrich.com
| Coupling Reagent Class | Example | Function |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid to form an active ester, which then reacts with the amine. masterorganicchemistry.com |
| Uronium/Phosphonium Salts | HATU, HOBt | Forms highly reactive esters, promoting rapid and efficient amide bond formation with reduced side reactions. researchgate.net |
| Acyl Halides | Acetyl Chloride | Reacts directly with the amine (after neutralization) to form the corresponding N-acetyl derivative. masterorganicchemistry.com |
One of the most significant reactions of methyl 4-aminobutanoate is its intramolecular cyclization to form 2-pyrrolidone (also known as γ-butyrolactam). This transformation is an example of intramolecular aminolysis, where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the methyl ester group. nih.gov The reaction is typically induced by heating, sometimes with a base or acid catalyst, which drives off methanol and forms the stable five-membered ring. nih.govacs.org
This propensity for cyclization is a key feature of γ-amino esters and is exploited in the synthesis of various heterocyclic systems. nih.govacs.org The formation of the lactam ring is a fundamental step in the synthesis of more complex molecules, including various alkaloids and pharmaceutical intermediates. chemicalbook.com
The methyl ester group of the molecule can also be selectively transformed. One common reaction is transesterification, where the methyl group is exchanged for a different alkyl group by reacting the compound with another alcohol (e.g., ethanol (B145695) or butanol) in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com Using a large excess of the new alcohol drives the equilibrium toward the new ester product. youtube.com
The ester can also be hydrolyzed back to the carboxylic acid (4-aminobutanoic acid) by treatment with aqueous acid or base. Furthermore, the ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the methyl ester into 4-amino-1-butanol. This reduction provides another route to synthetically useful bifunctional molecules.
Transformations Involving the Methyl Ester Group
Transesterification Reactions with Various Alcohols
Transesterification is a fundamental process where the methyl group of the ester is exchanged for a different alkyl or aryl group by reacting it with a corresponding alcohol. This reaction can be catalyzed by either acids or bases. nih.gov In the context of this compound, acid catalysis is often preferred to avoid side reactions involving the free amine. The reaction is an equilibrium process, typically driven to completion by using the desired alcohol as the solvent, thereby employing a large excess. nih.gov For instance, reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid will yield Ethyl 4-aminobutanoate Hydrochloride. nih.gov This transformation is valuable for modifying the steric and electronic properties of the ester group, which can influence the compound's physical properties and reactivity in subsequent steps.
Table 1: Representative Transesterification Reactions
| Starting Material | Alcohol (Solvent) | Catalyst | Product |
|---|---|---|---|
| Methyl 4-aminobutanoate HCl | Ethanol | H₂SO₄ | Ethyl 4-aminobutanoate HCl |
| Methyl 4-aminobutanoate HCl | n-Propanol | HCl | n-Propyl 4-aminobutanoate HCl |
| Methyl 4-aminobutanoate HCl | Isopropanol | H₂SO₄ | Isopropyl 4-aminobutanoate HCl |
This table is representative of typical acid-catalyzed transesterification reactions.
Amidation with Amines to Form Carboxamides
The conversion of the ester group into a carboxamide is another crucial transformation, achieved through amidation with primary or secondary amines. This reaction typically requires heating and can be performed neat or with a catalyst to improve efficiency. The resulting N-substituted 4-aminobutanamides are important motifs in medicinal chemistry and materials science. Various catalytic systems have been developed for the amidation of unactivated methyl esters, including the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅), which can facilitate the reaction under solvent-free conditions. nih.govmasterorganicchemistry.com The choice of amine dictates the nature of the substituent on the amide nitrogen, allowing for extensive diversification of the parent structure.
Table 2: Examples of Amidation Reactions
| Starting Material | Amine | Conditions | Product |
|---|---|---|---|
| Methyl 4-aminobutanoate | Benzylamine | Neat, 20 mol% DBU, heat | N-Benzyl-4-aminobutanamide |
| Methyl 4-aminobutanoate | Pyrrolidine | Neat, 20 mol% DBU, heat | 4-Amino-1-(pyrrolidin-1-yl)butan-1-one |
| Methyl 4-aminobutanoate | Aniline | Nb₂O₅ catalyst, heat | N-Phenyl-4-aminobutanamide |
This table illustrates various methods for the amidation of methyl 4-aminobutanoate.
Modifications of the Carbon Chain and Backbone Diversification
Diversification of the carbon skeleton of Methyl 4-aminobutanoate is essential for creating analogues with novel properties. A key strategy for this is the alkylation of the α-carbon (the carbon adjacent to the ester carbonyl). This is typically achieved by treating an N-protected derivative with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to form an enolate. researchgate.net This enolate can then react with an alkyl halide in an SN2 reaction to introduce a new carbon-carbon bond at the α-position. libretexts.org
Another powerful method for carbon chain modification is the Michael addition, where the enolate of the protected GABA ester can act as a nucleophile (a Michael donor) and add to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org This conjugate addition creates a new carbon-carbon bond at the β-position of the acceptor, leading to the formation of 1,5-dicarbonyl compounds or related structures, significantly extending the carbon backbone. adichemistry.com Zirconium-mediated intramolecular reactions have also been reported to synthesize α-substituted GABA derivatives from N-alkenyl carbamates, showcasing advanced methods for backbone diversification. nih.gov
Stereochemical Control and Enantioselective Synthesis
Methyl 4-aminobutanoate itself is an achiral molecule. However, when the carbon backbone is modified, for instance by α-alkylation, a new stereocenter can be created. Therefore, controlling the stereochemical outcome of such reactions is paramount for synthesizing specific, enantiomerically pure derivatives.
Strategies for Chiral Induction and Resolution (if applicable for derivatives)
For derivatives of Methyl 4-aminobutanoate, stereochemical control is often achieved using chiral auxiliaries. A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the molecule to direct a subsequent reaction to occur stereoselectively. For example, in the alkylation of ester enolates, a chiral auxiliary can be incorporated into the ester or the amine portion of the molecule. The steric bulk of the auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the opposite, less hindered face. This strategy, pioneered by researchers like D.A. Evans, allows for the highly predictable and selective formation of one enantiomer over the other. uwo.ca After the desired stereocenter is set, the auxiliary can be cleaved to reveal the enantiomerically enriched product.
Diastereoselective Transformations
When a molecule already contains a stereocenter, introducing a second one can lead to the formation of diastereomers. Diastereoselective transformations aim to control the relative stereochemistry between these centers. In the context of GABA derivatives, if a chiral center is already present (e.g., from a previous enantioselective step or by using a chiral starting material), subsequent reactions can be influenced by this existing stereochemistry. For example, the Kulinkovich-de Meijere reaction has been used to prepare non-racemic cyclopropylamines which are then converted to N-protected β,γ-methano-GABA derivatives with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by minimizing steric interactions in the transition state, where the incoming reagent approaches from the least hindered direction relative to the existing chiral center.
Process Intensification and Green Chemistry in Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This has led to significant innovations in the synthesis of amino acid esters, including this compound.
One key area of improvement is the esterification step itself. The traditional Fischer esterification often requires refluxing in alcohol with a strong acid catalyst for extended periods. nih.gov A greener alternative involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. uwo.ca This method proceeds under much milder conditions, often leads to excellent yields, and simplifies the workup procedure, thereby reducing energy consumption and waste. uwo.ca
Process intensification strategies, which aim to make chemical processes smaller, safer, and more efficient, are also being explored. For ester synthesis, this can include the use of ultrasound or microwave irradiation to accelerate the reaction, leading to shorter reaction times and potentially higher yields. libretexts.orgnih.gov Another approach is the in-situ preparation of the catalyst, such as forming an alkyl hydrosulphate from chlorosulphonic acid and an alcohol directly in the reaction mixture with the amino acid. researchgate.net These advanced methods represent a move towards more sustainable and economical production of valuable chemical intermediates like this compound.
Solvent-Free and Reduced-Solvent Approaches
The classic Fischer esterification for producing this compound uses an excess of methanol, which acts as both a reactant and the solvent. masterorganicchemistry.comoperachem.com A typical laboratory procedure involves bubbling anhydrous HCl gas into a mixture of 4-aminobutyric acid in a large volume of methanol, followed by a prolonged reflux period. prepchem.com While the use of excess alcohol helps to shift the reaction equilibrium towards the product side, it also necessitates significant energy input for solvent removal and recovery post-reaction, contributing to a lower process mass intensity.
In the broader context of organic synthesis, greener alternatives that minimize solvent use are gaining prominence. numberanalytics.com For reactions analogous to the formation of Methyl 4-aminobutanoate, several strategies are being explored:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter time frames and under solvent-free or reduced-solvent conditions. rsc.org This technique could potentially be applied to the esterification of 4-aminobutyric acid, reducing the reliance on large volumes of methanol and long reaction times.
Solvent-Free Trituration and Heating: Some amidation and esterification reactions can be performed under solvent-free conditions by simply triturating (grinding) the reactants together, sometimes with a solid catalyst, and then heating the mixture. researchgate.netsemanticscholar.org This approach, if adapted for Methyl 4-aminobutanoate synthesis, would dramatically reduce solvent waste and simplify product isolation. The direct reaction of the acid and alcohol in the presence of a suitable catalyst without a bulk solvent medium represents a significant step towards a more environmentally benign process.
Catalyst Development for Enhanced Sustainability
The choice of catalyst is pivotal in the sustainability of the synthesis of this compound. Traditional methods rely on homogeneous mineral acids like HCl and H₂SO₄. masterorganicchemistry.comoperachem.com These catalysts are highly effective but suffer from several drawbacks: they are corrosive, difficult to handle, generate significant amounts of acidic waste, and their neutralization produces large quantities of inorganic salts. Furthermore, separating the catalyst from the reaction mixture can be challenging.
To overcome these limitations, research is focused on developing alternative, more sustainable catalytic systems.
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is a promising alternative. These materials, such as zeolites, ion-exchange resins, or metal oxides, can be easily separated from the reaction mixture by simple filtration and can often be regenerated and reused multiple times. This simplifies the work-up process and minimizes waste.
Boric Acid: Boric acid has been identified as a mild, inexpensive, and environmentally friendly catalyst for amidation and esterification reactions. researchgate.netsemanticscholar.org It has been successfully used in solvent-free syntheses, making it an attractive candidate for a greener production of amino acid esters. semanticscholar.org Its low toxicity and ready availability further enhance its appeal from a sustainability perspective.
Alternative Reagents: The use of reagents like chlorotrimethylsilane (B32843) (TMSCl) in methanol provides a convenient and high-yielding method for preparing amino acid methyl ester hydrochlorides at room temperature. nih.gov This system avoids the need for high-temperature reflux and can be applied to a wide range of amino acids. nih.gov
The following table summarizes and compares various catalytic systems applicable to esterification.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ / HCl | Reflux in excess alcohol operachem.com | High conversion, inexpensive | Corrosive, generates acidic waste, difficult to separate |
| Boric Acid | Solvent-free, heating researchgate.netsemanticscholar.org | Mild, low toxicity, environmentally friendly, reusable | May require higher temperatures or longer reaction times |
| Solid Acid Catalysts | Varies (e.g., reflux in alcohol) | Easily separable, reusable, reduced waste | Can be more expensive, potential for lower activity |
| TMSCl / Methanol | Room Temperature nih.gov | Mild conditions, high yields, simple procedure | Stoichiometric reagent, generates siloxane byproducts |
Advanced Applications in Interdisciplinary Scientific Fields
Biomedical and Neuropharmacological Research Applications
Precursor in Neurotransmitter Systems Research
Studies on GABA Receptor Agonism/Antagonism Mechanisms
Methyl 4-aminobutanoate hydrochloride, as a precursor to GABA, plays a crucial role in studies related to GABAergic neurotransmission. chemimpex.comnih.gov After crossing the blood-brain barrier, it is hydrolyzed to GABA by brain homogenates. nih.gov This increases the available pool of GABA, the primary inhibitory neurotransmitter in the CNS. Research indicates that this compound acts as an inhibitor of GABA binding to synaptic plasma membranes. nih.gov It also activates the release and inhibits the uptake of GABA by synaptosomes. nih.gov This modulation of GABAergic activity is central to its observed pharmacological effects.
GABA receptor antagonists are substances that block the action of GABA, often leading to stimulant and convulsant effects. wikipedia.org Understanding the interaction of compounds like this compound with GABA receptors is vital for developing treatments that can counteract the effects of such antagonists or, conversely, for designing drugs that can modulate GABAergic transmission for therapeutic benefit.
Research on Neuroprotective and Neurotrophic Effects
The role of this compound as a precursor to GABA underpins its potential neuroprotective effects. chemimpex.com By increasing GABA levels in the brain, it can help to counteract excitotoxicity, a process implicated in various neurodegenerative diseases. Research into other neuroprotective agents, such as N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), has demonstrated the potential of compounds that modulate neuroinflammation and oxidative stress to protect against neuronal damage. nih.gov While direct studies on the neurotrophic effects of this compound are less common, its ability to influence the primary inhibitory neurotransmitter system suggests a potential role in maintaining neuronal health and function.
Explorations in Central Nervous System (CNS) Drug Development
The capacity of this compound to cross the blood-brain barrier and its subsequent conversion to GABA make it a compound of significant interest in CNS drug development. chemimpex.comnih.gov Its applications are being explored in several key areas:
Potential as an Anticonvulsant Precursor in Epilepsy Models
Research has shown that this compound can decrease isoniazid-induced convulsions in rats. nih.gov This anticonvulsant activity is attributed to its role as a GABA precursor, thereby enhancing inhibitory neurotransmission in the brain. nih.govnih.gov The development of antiepileptic drugs often targets the GABAergic system. For instance, vigabatrin (B1682217), an irreversible inhibitor of GABA-transaminase, demonstrates the therapeutic potential of elevating brain GABA levels. nih.govnih.gov The design of novel GABA derivatives and semicarbazones with anticonvulsant properties further highlights the importance of this pathway in managing epilepsy. nih.gov
Anxiolytic Activity Investigations
The anxiolytic-like effects of compounds that enhance GABAergic transmission are well-documented. nih.govnih.gov Studies on vigabatrin have shown that inhibiting GABA-transaminase can reduce anxiety in animal models. nih.gov Given that this compound increases GABA levels, it is a candidate for investigation into its potential anxiolytic properties. The mechanism would likely involve the potentiation of GABAergic inhibition, similar to other anxiolytic agents that interact with the GABA system. nih.govdntb.gov.ua
Cognitive Enhancement Studies
The influence of the GABAergic system on cognitive function is complex. While excessive inhibition can impair cognitive processes, a well-regulated GABA system is crucial for optimal brain function. Some studies suggest that modulating GABAergic transmission can have beneficial effects on memory and learning. mdpi.com The ability of this compound to be utilized in formulations aimed at improving cognitive performance is an area of active research. chemimpex.com
Prodrug Design Strategies for Enhanced Bioavailability and Target Delivery
A significant challenge in CNS drug development is ensuring that therapeutic agents can effectively cross the blood-brain barrier and reach their target in sufficient concentrations. The prodrug approach is a key strategy to overcome these hurdles. nih.govmdpi.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.govnih.gov
This compound itself can be considered a prodrug of GABA, as it facilitates the delivery of GABA to the brain. nih.gov The esterification of GABA to form its methyl ester enhances its lipophilicity, allowing it to penetrate the blood-brain barrier more effectively than GABA itself. nih.gov This principle is a cornerstone of modern prodrug design, where chemical modifications are made to a parent molecule to improve its pharmacokinetic properties, such as solubility and permeability. nih.govmdpi.com
Biochemical Studies of Amino Acid Metabolism and Related Pathways
This compound, the methyl ester of γ-aminobutyric acid (GABA), serves as a valuable tool in the biochemical investigation of amino acid metabolism, particularly concerning the GABAergic system. A significant feature of this compound is its ability to cross the blood-brain barrier, a characteristic not shared by its parent molecule, GABA. nih.gov This property allows for the systemic administration of this compound to study its effects on the central nervous system.
Once in the brain, the compound is hydrolyzed by esterases into GABA, effectively increasing the concentration of this major inhibitory neurotransmitter. nih.gov This makes this compound a useful prodrug for studying the in vivo consequences of elevated GABA levels.
Research has demonstrated that this compound, referred to in some studies as GME, acts as a competitive inhibitor of the GABA-transaminase (GABA-T) system in vitro. nih.gov GABA-T is the primary enzyme responsible for the degradation of GABA. By inhibiting this enzyme, this compound further contributes to the potentiation of GABAergic neurotransmission.
Studies utilizing this compound have provided insights into the regulation of GABA metabolism and its impact on neuronal activity. For instance, investigations have explored its effects on synaptic membrane binding, as well as the release and uptake of GABA by synaptosomes. nih.gov These studies are crucial for understanding the intricate balance of excitatory and inhibitory signals in the brain and for exploring potential therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.
Interactive Table 1: Biochemical Profile of this compound in GABA Metabolism Studies
| Studied Parameter | Observation | Implication in Biochemical Research | Reference |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | Enables in vivo studies of central GABAergic system after systemic administration. | nih.gov |
| Enzymatic Hydrolysis | Hydrolyzed to GABA by brain homogenates | Acts as a prodrug to increase central GABA concentrations. | nih.gov |
| Enzyme Inhibition | Competitive inhibitor of the GABAse system (GABA-T) | Allows for the study of the effects of reduced GABA degradation. | nih.gov |
| Synaptic Activity | Inhibits GABA binding to synaptic membranes, activates GABA release, and inhibits GABA uptake by synaptosomes | Provides a tool to investigate the modulation of GABAergic neurotransmission at the synaptic level. | nih.gov |
Applications in Peptide Chemistry and Peptidomimetics
The unique structural features of this compound, a γ-amino acid ester, make it a valuable building block in peptide chemistry for the creation of novel peptides and peptidomimetics with tailored properties.
Integration into Solid-Phase and Solution-Phase Peptide Synthesis
This compound is readily utilized in solution-phase peptide synthesis . sigmaaldrich.comnih.gov In this classical approach, the coupling of amino acids occurs in a homogenous solution. The hydrochloride salt can be neutralized in situ to liberate the free amine, which is then available for peptide bond formation with an N-protected amino acid.
For solid-phase peptide synthesis (SPPS) , the integration of non-natural amino acids like γ-aminobutyric acid derivatives is a well-established strategy to modify peptide structures. nih.govnih.gov While specific protocols for the direct use of this compound in SPPS are not extensively detailed in readily available literature, the general methodology involves the use of an N-protected form of the amino acid, such as Fmoc-γ-aminobutyric acid methyl ester. This protected building block can then be incorporated into a growing peptide chain on a solid support using standard coupling reagents. The ester group provides a point for further modification or can be maintained in the final peptide.
The use of such building blocks is facilitated by the advancements in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is the predominant method for SPPS due to its mild deprotection conditions, allowing for the incorporation of a wide array of modified amino acids. nih.govnih.gov
Design and Synthesis of Protease-Resistant Peptide Analogues
A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids is a key strategy to enhance peptide stability. medchemexpress.comnih.gov The introduction of a γ-amino acid like the one derived from Methyl 4-aminobutanoate alters the peptide backbone by inserting an additional methylene (B1212753) group.
This structural modification disrupts the typical α-amino acid sequence that is recognized by many proteases, thereby rendering the resulting peptide analogue more resistant to enzymatic cleavage. This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based drugs. While specific studies detailing the protease resistance conferred by the singular incorporation of a Methyl 4-aminobutanoate unit are not abundant, the general principle of using β- and γ-amino acids to enhance proteolytic stability is a cornerstone of peptidomimetic design.
Development of Conformationally Constrained Peptidomimetics
The three-dimensional conformation of a peptide is critical for its biological activity. The design of peptidomimetics often involves introducing structural constraints to lock the molecule into its bioactive conformation, which can lead to increased potency and receptor selectivity. nih.govupc.edumdpi.com
The incorporation of a γ-amino acid building block derived from Methyl 4-aminobutanoate introduces greater flexibility into the peptide backbone compared to its α-amino acid counterpart. While seemingly counterintuitive for creating constraints, this flexibility can be strategically utilized. The longer spacer between the amine and carbonyl groups can allow for the formation of unique turn structures and macrocycles that are not accessible with only α-amino acids. By strategically placing these units, chemists can design peptidomimetics with novel and well-defined three-dimensional structures, effectively creating conformationally constrained molecules with tailored biological functions.
Explorations in Materials Science
The reactivity of the amine and ester functionalities of Methyl 4-aminobutanoate makes it an interesting candidate for the synthesis of novel polymers.
Incorporation into Polymer Synthesis and Polymer Design
Methyl 4-aminobutanoate can be used as a monomer in the synthesis of polyamides and poly(ester amide)s. The amine group can react with a dicarboxylic acid or its derivative, and the ester group can undergo transesterification to form polyester (B1180765) linkages.
A notable application is in the synthesis of polyamide 4 , a biodegradable polymer derived from γ-aminobutyric acid. Research has shown that modifications to the polyamide 4 backbone, for instance by N-methylolation, can significantly alter its physical properties such as melting point, tensile strength, and elongation at break, while also modulating its biodegradability. rsc.org Although this research uses the parent amino acid, Methyl 4-aminobutanoate represents a readily available starting material for the synthesis of the monomer required for such polymerizations. The ability to tune the properties of these polymers by incorporating such building blocks opens up possibilities for creating new biodegradable materials with specific characteristics for various applications.
Furthermore, the general class of poly(amino acid methacrylate)s is being explored for the creation of stabilized diblock copolymer nano-objects, highlighting the potential of amino acid-based monomers in advanced material design. rsc.org The bifunctional nature of Methyl 4-aminobutanoate allows for its potential use in creating a variety of polymer architectures, contributing to the development of new materials with tailored functionalities.
Functional Materials Development
This compound serves as a valuable monomer in the synthesis of functional polymers, particularly poly(ester amides) and modified polyamides. Its incorporation into polymer chains can significantly influence the material's thermal properties, biodegradability, and mechanical strength, opening avenues for the development of novel materials for diverse applications.
Research has focused on leveraging the structural characteristics of the γ-aminobutyric acid (GABA) backbone, the parent molecule of methyl 4-aminobutanoate, to create polymers with tailored functionalities. nih.gov By introducing GABA units into polyester chains, scientists have successfully synthesized a series of novel poly(ester amides) with enhanced properties. nih.gov These materials are attracting attention for their potential to combine the desirable thermal and mechanical properties of polyamides with the biodegradability conferred by ester linkages. nih.govmdpi.com
A significant area of investigation involves the synthesis of sequential poly(ester amides) where GABA is regularly incorporated into the polymer backbone. nih.gov This approach allows for precise control over the polymer's microstructure and, consequently, its macroscopic properties. In one study, new poly(ester amides) were synthesized through the reaction of ammonium (B1175870) tosylate derivatives of alkylene bis(γ-aminobutylate) with p-nitrophenyl esters of various dicarboxylic acids. nih.gov The resulting polymers exhibited relatively high melting temperatures (Tm) and improved thermal decomposition temperatures compared to polyamide 4 (PA4), the homopolymer of GABA. nih.gov
The thermal properties of these GABA-containing poly(ester amides) are a key focus of research. The data below illustrates the melting temperatures (Tm) and 5% weight loss temperatures (Td5) of several synthesized poly(ester amides), demonstrating the influence of the dicarboxylic acid and diol components on the polymer's thermal stability.
Table 1: Thermal Properties of Sequential Poly(ester amides) Containing GABA This table is interactive. Users can sort the data by clicking on the column headers.
| Polymer Name | Dicarboxylic Acid | Diol | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
|---|---|---|---|---|
| poly(gEgT) | Terephthalic acid | Ethylene glycol | 225 | 374 |
| poly(gEgS) | Succinic acid | Ethylene glycol | 148 | 342 |
| poly(gEgA) | Adipic acid | Ethylene glycol | 155 | 358 |
| poly(gBgT) | Terephthalic acid | 1,4-Butanediol | 235 | 373 |
| poly(gBgS) | Succinic acid | 1,4-Butanediol | 184 | 352 |
| poly(gBgA) | Adipic acid | 1,4-Butanediol | 164 | 362 |
Source: Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid nih.gov
Furthermore, the modification of polyamide 4 (PA4), which is derived from GABA, has been explored to tune its physical properties. researchgate.net The synthesis of N-methylol polyamide 4, for instance, involves the introduction of methylol groups onto the polyamide backbone. researchgate.net This modification has been shown to significantly impact the material's melting point, heat of fusion, and mechanical properties, such as tensile strength and elongation at break. researchgate.net By controlling the degree of methylolation, the properties of the resulting polymer can be tailored for specific applications. researchgate.net
The research findings below demonstrate how varying the degree of methylolation affects the physical characteristics of N-methylol polyamide 4.
Table 2: Physical Properties of N-methylol Polyamide 4 with Varying Degrees of Methylolation This table is interactive. Users can sort the data by clicking on the column headers.
| Degree of Methylolation (mol%) | Melting Point (°C) | Heat of Fusion (J g⁻¹) | Tensile Strength (MPa) |
|---|---|---|---|
| 4.5 | 251.2 | 60.6 | 29.6 |
| 22.5 | 164.1 | 2.7 | 3.0 |
| 36.5 | Not observed | Not observed | 1.3 |
Source: Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability researchgate.net
These studies underscore the importance of this compound as a precursor to functional monomers for the development of advanced materials. The ability to precisely control the chemical structure of polymers derived from this compound allows for the creation of materials with a wide range of physical and chemical properties, paving the way for their use in various interdisciplinary scientific fields.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and composition of Methyl 4-aminobutanoate Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom within the molecule.
In a typical ¹H NMR spectrum of this compound, specific proton signals corresponding to the different parts of the molecule are observed. The methyl ester protons (-OCH₃) typically appear as a singlet, while the protons of the methylene (B1212753) groups (-CH₂-) in the aminobutanoate chain exhibit distinct multiplets due to spin-spin coupling with adjacent protons. The protons of the aminomethylene group (-CH₂-NH₃⁺) also show a characteristic signal.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester group, the methyl carbon of the ester, and the carbons of the methylene groups in the butanoate chain.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~ 3.67 (s, 3H) | -OCH₃ |
| ~ 3.03 (t, 2H) | -CH₂-NH₃⁺ |
| ~ 2.45 (t, 2H) | -CH₂-C=O |
| ~ 1.95 (quint, 2H) | -CH₂-CH₂-CH₂- |
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound. Please note that exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, FAB-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed.
ESI-MS analysis of this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, Methyl 4-aminobutanoate. massbank.jp This allows for the direct confirmation of the molecular weight of the cationic species. The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing characteristic losses of small neutral molecules, such as methanol (B129727) or parts of the alkyl chain.
| Ionization Technique | Observed Ion (m/z) | Interpretation |
| ESI-MS | 118.0863 | [M+H]⁺ (Protonated Methyl 4-aminobutanoate) |
| FAB-MS | 118 | [M+H]⁺ (Protonated Methyl 4-aminobutanoate) |
Table 2: Typical Mass Spectrometry Data for this compound. The m/z value represents the mass-to-charge ratio.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
Key vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) appear as a broad band in the range of 3000-3300 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl chain and methyl group are observed in their characteristic regions. The presence of the hydrochloride salt is often inferred from the broadness and position of the N-H stretching bands.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium) | 3000 - 3300 (broad) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Ester) | 1730 - 1750 |
| N-H Bend (Ammonium) | 1500 - 1650 |
| C-O Stretch (Ester) | 1000 - 1300 |
Table 3: Characteristic Infrared Absorption Bands for this compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for accurately quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. selleckchem.com A validated HPLC method can separate the main compound from any related substances, degradation products, or synthetic intermediates.
Typically, a reversed-phase HPLC method is used, employing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance, although derivatization may be employed to enhance sensitivity. nih.govgoogle.com By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. Purity levels of ≥98.0% or higher are often reported for this compound. medchemexpress.comtcichemicals.com
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Detection | UV |
| Purity Assessment | Area percent normalization |
Table 4: General HPLC Parameters for the Analysis of this compound.
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC) is the standard technique for the identification and quantification of volatile organic impurities that may be present in the final product from the manufacturing process. ispub.com These impurities can include residual solvents used during synthesis and purification.
For the analysis of this compound, which is a non-volatile salt, headspace GC is the preferred method. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace), containing any volatile impurities, is injected into the GC system. A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity to organic compounds. researchgate.net This method allows for the determination of residual solvents down to trace levels, ensuring the product meets required quality standards.
| GC Parameter | Typical Conditions |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | Capillary column suitable for volatile organics |
| Carrier Gas | Nitrogen or Helium |
| Detector | Flame Ionization Detector (FID) |
| Purpose | Quantification of residual volatile solvents |
Table 5: General Gas Chromatography Parameters for the Analysis of Volatile Impurities in this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the esterification of 4-aminobutyric acid (GABA) with methanol to form Methyl 4-aminobutanoate. sigmaaldrich.comrjpbcs.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. sigmaaldrich.com
In a typical setup for monitoring this reaction, small aliquots of the reaction mixture are spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. nih.gov The plate is then developed in a sealed chamber containing an appropriate mobile phase. For the separation of amino acids and their esters, a common solvent system consists of a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio. nih.govscielo.br
The separation is based on the differential partitioning of the components between the stationary and mobile phases. The starting material, 4-aminobutyric acid, is highly polar and will have a strong affinity for the silica gel, resulting in a low retention factor (Rf) value. The product, this compound, being less polar due to the ester group, will travel further up the plate, exhibiting a higher Rf value.
After development, the plate is dried, and the spots are visualized. Since the amino group is present in both the reactant and the product, a ninhydrin (B49086) solution is an effective visualizing agent. scielo.brresearchgate.net Upon heating, ninhydrin reacts with the primary amine functionality to produce distinctively colored spots, typically purple or reddish. nih.gov The progress of the reaction can be monitored by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. sigmaaldrich.com
Table 1: Representative TLC Data for Monitoring GABA Esterification
| Compound | Expected Rf Value* | Visualization Method | Expected Observation |
|---|---|---|---|
| 4-Aminobutyric Acid (GABA) | ~0.25 | Ninhydrin spray and heat | Purple spot; intensity decreases as reaction proceeds. |
| Methyl 4-aminobutanoate | ~0.50 | Ninhydrin spray and heat | Purple spot; intensity increases as reaction proceeds. |
Note: Rf values are illustrative and can vary significantly based on the exact TLC plate, mobile phase composition, and experimental conditions.
Advanced Analytical Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure determination for this compound is not widely published, its solid-state characteristics can be inferred from studies on similar amino acid hydrochlorides. nih.gov In its crystalline form, the compound exists as a salt. The primary amino group is protonated to form an ammonium group (-NH3+), and the charge is balanced by a chloride anion (Cl-).
Table 2: Expected Crystallographic Features of this compound
| Structural Feature | Description | Reference Interaction Type |
|---|---|---|
| Ionic State | Protonated amine (-NH3+) and chloride anion (Cl-). | Salt formation |
| Primary Interaction | Hydrogen bonding between N-H groups of the ammonium cation and the chloride anion. | N-H···Cl- |
| Secondary Interaction | Potential hydrogen bonding involving the ester carbonyl oxygen as an acceptor. | C-H···O=C |
| Conformation | The flexible four-carbon chain can adopt various conformations (e.g., gauche, anti) to optimize packing efficiency. | Torsional angles |
Method Validation and Quality Assurance in Research
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. fda.govdemarcheiso17025.com For research involving this compound, validating analytical methods is crucial for ensuring the reliability, consistency, and accuracy of the data generated. The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters for validation. fda.goveuropa.eu
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC assay of this compound, specificity would be demonstrated by showing that the peak for the analyte is well-resolved from peaks of its starting material (GABA), potential byproducts, and any other synthesis reagents.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area) would be plotted against concentration, and the correlation coefficient (R²) of the resulting calibration curve should be close to 1.0. nih.govccsenet.org
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the true value, expressed as a percentage recovery. nih.gov
Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.govccsenet.org Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov
Robustness: This parameter measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. For an HPLC method, this could include variations in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. nih.gov This provides an indication of the method's reliability during normal usage.
Table 4: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criterion (for HPLC Assay) |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.99; baseline resolution from other peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (R²) ≥ 0.997. nih.gov |
| Accuracy | To determine how close the measured value is to the true value. | Recovery of 98.0% to 102.0%. |
| Precision (RSD) | To assess the random error or scatter of measurements. | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. nih.gov |
| Robustness | To verify method reliability with minor changes. | System suitability parameters remain within limits. |
Theoretical and Computational Chemistry Investigations
Molecular Orbital and Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in exploring the electron distribution and energy levels within Methyl 4-aminobutanoate Hydrochloride.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT calculations can provide insights into the distribution of electronic charge across the molecule through methods like Mulliken population analysis. This information is valuable for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on N | -0.6 e |
| Mulliken Charge on C (carbonyl) | +0.7 e |
| Mulliken Charge on O (carbonyl) | -0.5 e |
| Note: These values are illustrative and represent typical data obtained from DFT calculations. |
Ab initio methods are a class of computational chemistry methods based on quantum mechanics, without the use of experimental data. These methods are used for the precise calculation of a molecule's geometry and energy. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), would be employed to determine its most stable three-dimensional structure.
The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides accurate information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's shape and steric properties.
Table 2: Illustrative Optimized Geometric Parameters of this compound from Ab Initio Calculations
| Parameter | Illustrative Value |
| C-N Bond Length | 1.48 Å |
| C=O Bond Length | 1.22 Å |
| C-O (ester) Bond Length | 1.35 Å |
| N-C-C Bond Angle | 112° |
| O=C-O Bond Angle | 125° |
| C-C-C-N Dihedral Angle | 178° (trans conformation) |
| Note: These values are illustrative and represent typical data obtained from ab initio geometry optimization. |
Conformational Analysis and Dynamics Simulations
The flexibility of the aliphatic chain in this compound allows it to adopt various conformations. Understanding these conformational dynamics is crucial for predicting its biological activity and interactions with other molecules.
The potential energy surface (PES) is a conceptual and mathematical tool for exploring the relationship between the energy of a molecule and its geometry. By systematically changing specific dihedral angles within this compound and calculating the corresponding energy, a PES map can be generated. This map reveals the energy barriers between different conformations and identifies the most stable conformers (local and global energy minima). For instance, scanning the dihedral angles of the butanoate backbone would identify the low-energy staggered conformations and the high-energy eclipsed conformations.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry also provides tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack and its behavior under different reaction conditions.
The calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), are key to predicting reactive sites. For example, the regions of negative electrostatic potential around the carbonyl oxygen would indicate a site for electrophilic attack, while the positive charge on the carbonyl carbon suggests its susceptibility to nucleophilic attack. Computational modeling can also be used to simulate reaction pathways, determine transition state structures, and calculate activation energies, thereby providing a detailed understanding of potential reaction mechanisms.
Transition State Calculations for Reaction Pathways
Transition state theory is a fundamental concept in chemical kinetics, and its computational application allows for the elucidation of reaction mechanisms and the determination of reaction rates. The process involves locating the transition state, a first-order saddle point on the potential energy surface, which represents the highest energy barrier along the reaction coordinate. nih.gov For this compound, a key reaction pathway of interest is its hydrolysis to form GABA.
Hypothetical Transition State Calculation Parameters:
| Parameter | Description |
| Computational Method | Density Functional Theory (DFT) with a functional such as B3LYP |
| Basis Set | A flexible basis set like 6-311+G(d,p) to accurately describe the electronic structure. dergipark.org.tr |
| Solvation Model | A continuum solvation model (e.g., PCM) to account for the solvent effects of water. |
| Task | Transition state optimization (e.g., using the Berny algorithm) followed by frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. |
Such calculations would provide the activation energy, offering a quantitative measure of the kinetic stability of the ester bond under physiological conditions. This information is crucial for understanding its behavior as a potential prodrug of GABA.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. lifechemicals.comdoi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net
For Methyl 4-aminobutanoate, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, would be centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack.
A DFT calculation could provide the energies and spatial distributions of these frontier orbitals.
Hypothetical FMO Data for Methyl 4-aminobutanoate:
| Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | (Calculated Value) | N (amino group) |
| LUMO | (Calculated Value) | C (carbonyl group) |
| HOMO-LUMO Gap | (Calculated Value) | - |
A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov This analysis is fundamental in understanding how this compound might interact with biological molecules and participate in chemical reactions. Studies on related GABA analogues have utilized FMO analysis to correlate electronic properties with biological activity. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comsemanticscholar.org These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
While specific QSAR studies focusing on a series of compounds directly derived from this compound are not extensively documented, the principles of QSAR are highly applicable. For a series of aminobutanoate derivatives, a QSAR model could be developed to predict their binding affinity to GABA receptors. This would involve calculating a variety of molecular descriptors for each compound.
Examples of Molecular Descriptors for a QSAR Study:
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges |
| Steric | Molecular weight, molar volume, surface area |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, shape indices |
A statistical method, such as multiple linear regression or partial least squares, would then be used to build an equation correlating these descriptors with the experimentally determined biological activity (e.g., IC50 or Ki values). QSAR studies on other GABA analogues have successfully identified key structural features responsible for their inhibitory activity against enzymes like GABA transaminase (GABA-AT). nih.govnih.gov
Chemoinformatics Approaches for Compound Library Design
Chemoinformatics employs computational methods to analyze and manage large sets of chemical data, aiding in the design of focused compound libraries for drug discovery. researchgate.net Starting from a scaffold like 4-aminobutanoate, chemoinformatics tools can be used to generate a virtual library of derivatives with diverse chemical properties. nih.gov
This process typically involves:
Scaffold Definition: Defining the core structure of Methyl 4-aminobutanoate.
Virtual Reaction Enumeration: Applying a set of virtual chemical reactions to modify the scaffold at specific points (e.g., the amino group, the ester, or the alkyl chain).
Library Filtering: Filtering the generated library based on desired physicochemical properties (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and structural diversity. nih.govrsc.org
This approach allows for the efficient exploration of the chemical space around the 4-aminobutanoate scaffold to identify novel compounds with potentially improved biological activity or pharmacokinetic properties. Virtual screening of such libraries against a biological target is a common subsequent step. lifechemicals.comdoi.orgnih.gov
Ligand-Receptor Interaction Modeling
Molecular Docking Studies with Biological Targets (e.g., GABA Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.com This method is instrumental in understanding the molecular basis of ligand-receptor interactions and in virtual screening campaigns.
Given that Methyl 4-aminobutanoate is a structural analogue of GABA, its primary biological targets are expected to be GABA receptors, particularly the ionotropic GABA-A and metabotropic GABA-B receptors. mdpi.comnih.gov Molecular docking simulations can be performed to predict the binding mode of this compound within the ligand-binding domains of these receptors.
The crystal structure of the human β3 GABA-A receptor is available, providing a high-resolution template for such studies. nih.gov A typical docking workflow would involve:
Preparation of the Receptor and Ligand: Preparing the 3D structures of the GABA receptor and this compound.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor and score the different poses based on a scoring function that estimates the binding affinity.
Analysis of Binding Poses: Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the receptor.
Hypothetical Docking Results for Methyl 4-aminobutanoate at a GABA Receptor:
| Interaction Type | Interacting Residues in Receptor |
| Hydrogen Bond | With residues capable of donating/accepting hydrogen bonds (e.g., Tyrosine, Serine) |
| Electrostatic Interaction | Between the protonated amino group and negatively charged residues (e.g., Aspartate, Glutamate) |
| Hydrophobic Interaction | Involving the alkyl chain and nonpolar residues |
These studies can provide valuable hypotheses about the specific interactions that govern the binding of this compound to GABA receptors, guiding the design of more potent and selective analogues. Docking studies have been successfully applied to understand the binding of various ligands to GABA receptors and related enzymes. nih.govnih.govnih.govrjptonline.org
Binding Energy Calculations and Ligand Efficiency Analysis
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the binding energy calculations or ligand efficiency analysis for this compound. Computational chemistry provides powerful tools to predict how a molecule, such as this compound, might interact with a biological target, typically a protein receptor. These theoretical investigations are crucial in drug discovery and molecular biology for estimating the strength and nature of the interaction between a ligand (the molecule of interest) and its receptor.
Binding Energy Calculations
Binding energy is a key thermodynamic parameter that quantifies the strength of the interaction between a ligand and its target protein. It is typically expressed in units of kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol). A more negative binding energy value indicates a stronger and more stable interaction.
Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy of a ligand to a protein. nih.gov These methods calculate the energy of the protein-ligand complex and the individual energies of the protein and the ligand in their unbound states. The difference between these energies provides an estimate of the binding energy.
While no specific binding energy data was found for this compound, such calculations would be instrumental in understanding its potential interactions with targets like the GABA receptor. For instance, docking studies on analogues of γ-aminobutyric acid (GABA) have been used to predict their binding affinities to different GABA receptor subtypes. nih.gov These studies provide insights into the specific amino acid residues within the receptor's binding site that interact with the ligand. nih.gov
Ligand Efficiency Analysis
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound in relation to its size. nih.gov It helps in identifying small, efficient molecules that can be optimized into potent drug candidates. nih.gov LE is typically calculated by dividing the binding affinity (often expressed as pKi or pIC50) by the number of non-hydrogen atoms in the molecule.
The analysis of ligand efficiency is crucial for optimizing lead compounds. A high ligand efficiency value suggests that the molecule has a favorable binding interaction per atom, making it an efficient binder. nih.gov Medicinal chemists use this metric to guide the modification of molecules to improve their potency without excessively increasing their molecular weight, which can negatively impact pharmacokinetic properties. nih.gov
Although no ligand efficiency analysis has been published for this compound, its relatively small size and structural similarity to the endogenous neurotransmitter GABA would make it an interesting candidate for such a theoretical study. The goal would be to understand how efficiently it binds to its target compared to other, more complex, GABA analogues.
Data Tables
Safety and Handling Considerations in Academic Research
Best Practices for Laboratory Safety and Chemical Handling
Handling Methyl 4-aminobutanoate hydrochloride requires adherence to standard laboratory safety protocols, with particular attention to its potential as a skin and eye irritant. selleckchem.comenamine.netfishersci.com The material safety data sheet (MSDS) classifies it as a substance that can cause skin irritation and serious eye irritation. enamine.netfishersci.com Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment:
Eye Protection: Chemical safety goggles are required to prevent contact with the eyes. selleckchem.com
Hand Protection: Chemical-resistant gloves, such as rubber gloves, should be worn to avoid skin contact. selleckchem.com
Respiratory Protection: In situations where inhalation of dust is possible, a NIOSH/MSHA-approved respirator is recommended. selleckchem.com
Protective Clothing: A laboratory coat should be worn to protect the skin and clothing from accidental splashes. selleckchem.com
General Handling Procedures:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. fishersci.com
Avoid direct contact with the skin, eyes, and clothing. selleckchem.com
After handling, it is crucial to wash hands and any exposed skin thoroughly. fishersci.com
In case of accidental contact, immediate first aid measures should be taken. For skin contact, flush the affected area with copious amounts of water and remove contaminated clothing. selleckchem.com For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. selleckchem.comfishersci.com If inhaled, the individual should be moved to fresh air. selleckchem.com In all cases of exposure, medical attention should be sought. selleckchem.comfishersci.com
Strategies for Safe Storage and Stability Maintenance in Research Environments
Proper storage of this compound is crucial for maintaining its stability and ensuring its efficacy in research applications. The compound is a solid, typically appearing as a white to off-white powder or crystal. medchemexpress.comtcichemicals.com It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, and may also be air and light sensitive. medchemexpress.comtcichemicals.com
Recommended Storage Conditions:
| Condition | Temperature | Duration | Notes |
| Powder | Room Temperature (<15°C recommended) | Varies | Store in a cool, dark, and dry place under an inert gas. tcichemicals.com |
| Powder | 4°C | - | Sealed storage, away from moisture. medchemexpress.com |
| Powder | -20°C | 3 years | For long-term storage. selleckchem.com |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. medchemexpress.comselleckchem.com |
| In Solvent | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. medchemexpress.comselleckchem.com |
To ensure stability, the compound should be stored in a tightly sealed container to protect it from moisture and air. medchemexpress.comtcichemicals.com It is also advisable to avoid strong oxidizing agents, as well as exposure to light and heat, which could lead to thermal decomposition and the release of toxic fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides. selleckchem.com
Responsible Disposal and Waste Management Protocols for Academic Laboratories
The disposal of this compound and any associated waste must be conducted in accordance with institutional, local, state, and federal regulations. selleckchem.compurdue.edu As a chemical reagent, it should not be disposed of in the regular trash or down the drain unless specifically permitted by institutional guidelines for dilute, neutralized solutions. dartmouth.edukeene.edu
General Disposal Guidelines:
Waste Segregation: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. purdue.edunih.gov It is important to avoid mixing it with incompatible wastes. nih.gov For instance, halogenated and non-halogenated solvent wastes are often collected separately. nih.govust.hk
Container Management: Waste containers must be appropriate for the type of waste, in good condition, and kept tightly sealed except when adding waste. purdue.eduust.hk The original container can often be used for waste collection, provided it is compatible. purdue.edu
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentage of each constituent. purdue.edu
Empty Containers: Before disposing of an empty container, it should be thoroughly rinsed. The first rinseate should be collected and disposed of as hazardous waste. dartmouth.edu For containers that held highly toxic substances, the first three rinses must be collected as hazardous waste. dartmouth.edu After rinsing and drying, labels on the container should be defaced or removed before disposal. dartmouth.edu
Pickup and Disposal: Academic laboratories typically have a designated environmental health and safety (EHS) office that manages the pickup and disposal of hazardous waste. purdue.edu Researchers should follow their institution's specific procedures for requesting a hazardous material pickup. purdue.edu
By adhering to these safety, storage, and disposal protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and compliant laboratory environment.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The traditional synthesis of amino acid esters often involves methods that can be resource-intensive. Future research is increasingly focused on developing more efficient, sustainable, and innovative synthetic routes for Methyl 4-aminobutanoate Hydrochloride. Key areas of exploration include the use of advanced catalytic systems, such as biocatalysts (e.g., lipases) and solid acid catalysts, which can offer higher selectivity, milder reaction conditions, and reduced waste generation compared to conventional methods.
Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes exploring the use of renewable starting materials and safer solvents. Continuous flow chemistry presents another promising avenue, offering precise control over reaction parameters, leading to improved yield, purity, and scalability while minimizing operational hazards.
| Approach | Key Features | Potential Advantages for Methyl 4-aminobutanoate Synthesis |
|---|---|---|
| Traditional Esterification | Uses strong acids (e.g., HCl) and excess alcohol. | Well-established, straightforward methodology. |
| Biocatalysis | Employs enzymes (e.g., lipases) as catalysts. | High selectivity, mild conditions, reduced environmental impact. |
| Heterogeneous Catalysis | Uses solid acid catalysts. | Catalyst is easily separated and recycled, simplifying purification. |
| Continuous Flow Chemistry | Reaction occurs in a continuously flowing stream. | Enhanced safety, scalability, and process control. |
Discovery of New Biological Activities and Therapeutic Targets
While the primary rationale for esterifying GABA is to create a prodrug that can deliver the parent neurotransmitter more effectively, future research aims to uncover intrinsic biological activities of the ester itself or its derivatives. nih.gov The GABAergic system is a critical target for treating numerous neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders. nih.govneurosciencenews.com
Future investigations will likely explore how this compound and its analogs interact with a wider range of therapeutic targets. This includes different subtypes of GABA receptors (GABA-A and GABA-B) and GABA transporters (GAT1-4). nih.govpatsnap.com There is also potential for discovering entirely new, "off-target" activities in areas like inflammation or metabolic disorders, which could open up novel therapeutic indications. Advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting and identifying these new interactions. youtube.com
Integration with High-Throughput Screening and Combinatorial Chemistry
The integration of this compound into modern drug discovery platforms is a key area for future development. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against specific biological targets. nuvisan.com By creating diverse chemical libraries based on the aminobutanoate scaffold, researchers can efficiently search for new lead compounds.
Combinatorial chemistry, which enables the rapid synthesis of a large number of different but structurally related molecules, can be used to generate these libraries. For instance, by varying the ester group or modifying the aminobutanoate backbone, a vast array of derivatives can be produced and screened for activity against panels of receptors, enzymes, or cell-based assays. stanford.eduthermofisher.com This approach significantly accelerates the early stages of drug discovery, from hit identification to lead optimization. nih.goventhought.com
Development of Advanced Analytical and Characterization Tools
Progress in understanding the behavior of this compound relies on the continuous improvement of analytical techniques. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental for assessing purity and quantifying the compound in various matrices. researchgate.netcreative-proteomics.com
Future research will leverage more sophisticated tools for deeper characterization. High-resolution mass spectrometry (MS) can provide precise mass measurements and structural elucidation of the compound and its metabolites. creative-proteomics.com Advanced nuclear magnetic resonance (NMR) spectroscopy techniques can offer detailed insights into its three-dimensional structure and dynamic behavior in solution. nih.gov These tools are critical for studying reaction kinetics, metabolic stability, and interactions with biological macromolecules, providing a comprehensive understanding of the molecule's properties. creative-proteomics.comfbise.edu.pk
Contribution to Sustainable Chemical Production and Circular Economy Models
The chemical industry is undergoing a paradigm shift towards sustainability and circular economy principles. Future research on this compound will likely include efforts to align its production with these models. This involves designing manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources.
| Principle | Application in Synthesis | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Deriving starting materials from biological sources (e.g., biomass). | Reduces reliance on fossil fuels. |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. | Minimizes waste generation. |
| Catalysis | Employing highly efficient and selective catalysts (e.g., enzymes) to reduce energy requirements and byproducts. | Increases process efficiency and reduces environmental load. |
| Design for Degradation | Creating molecules that break down into innocuous substances after their intended use. | Prevents persistence and accumulation in the environment. |
Interdisciplinary Collaboration in Drug Discovery and Materials Innovation
The full potential of this compound will be unlocked through collaboration across diverse scientific disciplines. gabalabs.com In drug discovery, medicinal chemists who synthesize novel derivatives must work closely with pharmacologists and biologists who evaluate their efficacy and mechanism of action. yale.edu Computational scientists can provide modeling and data analysis to guide experimental efforts.
Beyond medicine, there are potential applications in materials science. The functional groups present in Methyl 4-aminobutanoate—an amine and an ester—make it a candidate as a monomer or building block for the synthesis of novel polymers, such as polyamides or polyesters with unique properties. Exploring these non-therapeutic applications will require collaboration between organic chemists and materials scientists to design and characterize new materials with tailored functionalities.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Methyl 4-aminobutanoate Hydrochloride?
this compound is typically synthesized via esterification of 4-aminobutyric acid (GABA) with methanol under acidic conditions. The reaction proceeds through nucleophilic acyl substitution, with hydrochloric acid serving as both a catalyst and a source for the hydrochloride salt formation. Post-synthesis, crystallization (often yielding colorless crystals) is used for purification . Characterization involves:
- Purity assessment : ≥99% purity is confirmed by acidimetric titration (AT) .
- Structural analysis : Techniques include nuclear magnetic resonance (NMR) for verifying the ester and amine groups, and mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (153.61 g/mol) .
- Reaction validation : Used in peptide synthesis as a protected GABA derivative, with coupling efficiency monitored via HPLC .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Store at 4°C in a sealed, moisture-free environment. For long-term stability, solutions in anhydrous solvents (e.g., DMF or DCM) can be kept at -20°C for 1 month or -80°C for 6 months .
- Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent hydrolysis of the ester group. The compound is hygroscopic; exposure to humidity may degrade crystallinity .
Q. What analytical techniques are critical for detecting impurities in this compound?
Impurity profiling is essential for pharmaceutical-grade applications:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) identifies residual solvents or byproducts like unreacted GABA .
- Spectroscopy : FT-IR verifies absence of carbonyl impurities (e.g., free acid forms) by confirming ester C=O stretches at ~1740 cm⁻¹ .
- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (>200°C) to assess thermal stability .
Advanced Research Questions
Q. How does this compound function as an intermediate in peptide synthesis?
The compound serves as a GABA derivative with a protected amine (as hydrochloride) and activated ester group, enabling selective coupling in solid-phase peptide synthesis (SPPS). For example, in Scheme 1 of adaptor molecule synthesis, it reacts with cyanuric chloride derivatives to form amide bonds under mild conditions (DIPEA, CH₂Cl₂, 95% yield) . Its steric and electronic properties minimize side reactions, making it ideal for constructing γ-aminobutyric acid-containing peptides .
Q. What structural modifications differentiate this compound from analogs like Ethyl 4-aminobutanoate Hydrochloride?
- Ester group effects : The methyl ester (vs. ethyl) reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitutions. However, ethyl derivatives exhibit improved lipid solubility, affecting membrane permeability in cellular uptake studies .
- Stability : Methyl esters hydrolyze faster under basic conditions (e.g., LiOH/THF) compared to ethyl esters, enabling controlled deprotection in multi-step syntheses .
Q. What is the role of this compound in metabolic pathway studies?
As a GABA analog, it is used to probe the GABA shunt pathway. In Neochloris oleoabundans, GABA derivatives are implicated in osmoregulation under salt stress. Researchers employ isotopically labeled (¹³C/¹⁵N) Methyl 4-aminobutanoate to track flux through glutamate decarboxylase (GAD) and GABA transaminase (GABA-T) using LC-MS . Contradictions in GABA’s role (e.g., pro-survival vs. pro-apoptotic signals) highlight the need for dose-dependent studies .
Q. How can researchers address discrepancies in impurity profiles across batches of this compound?
Batch-to-batch variability often arises from:
- Synthesis conditions : Residual solvents (e.g., methanol) or incomplete HCl neutralization. Use Karl Fischer titration for moisture analysis .
- Degradation : Hydrolysis to 4-aminobutyric acid under humid conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with NMR can identify degradation pathways .
- Reference standards : Cross-validate with pharmacopeial guidelines (e.g., USP) using certified reference materials (CRMs) for impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
